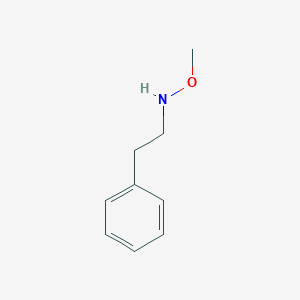

Methoxyphenylethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-methoxy-2-phenylethanamine |

InChI |

InChI=1S/C9H13NO/c1-11-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

FEGKXZFSOCPQJH-UHFFFAOYSA-N |

Canonical SMILES |

CONCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

4-Methoxyphenylethylamine synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 4-Methoxyphenylethylamine

Introduction

4-Methoxyphenylethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine (B48288) compound found in various plant species, including certain cacti like Lophophora williamsii (peyote) and the flowering plant Erica lusitanica.[1] It is also found endogenously in human urine.[1] As a trace amine, 4-MPEA is structurally related to classical biogenic amine neurotransmitters and interacts with trace amine-associated receptors (TAARs), particularly TAAR1.[1][2] This interaction gives it a role in modulating monoaminergic systems, making it a compound of interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-MPEA.

Synthesis of 4-Methoxyphenylethylamine

The synthesis of 4-MPEA can be achieved through several routes, often starting from readily available precursors such as 4-methoxybenzaldehyde (B44291) or 4-methoxyphenylacetic acid. A common and effective method involves the reduction of an intermediate, 4-methoxy-β-nitrostyrene.

A generalized workflow for a common synthesis route is outlined below.

Experimental Protocol: Synthesis via 4-methoxy-β-nitrostyrene

This two-step protocol is adapted from established chemical synthesis methods.[3]

Step 1: Preparation of 4-methoxy-β-nitrostyrene

-

To a reaction vessel, add 4-methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid. A typical molar ratio is 1:2.5:1.3:9.2 respectively.[3]

-

Heat the mixture to reflux with stirring for approximately 4 to 4.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction solution to 10-15°C.

-

Pour the cooled solution into ice-cold water to induce crystallization of the product.

-

Collect the solid product by suction filtration, wash the filter cake with water, and dry to yield 4-methoxy-β-nitrostyrene.

Step 2: Reduction to 4-Methoxyphenylethylamine

-

In a separate reaction vessel, add activated zinc powder and an aqueous solution of hydrochloric acid (e.g., 30-32 wt%).

-

To this stirred mixture, add the 4-methoxy-β-nitrostyrene prepared in Step 1. The molar ratio of the nitrostyrene (B7858105) to zinc powder is typically in the range of 1:16 to 1:20.[3]

-

Maintain the reaction temperature at 40-50°C with stirring for 2 hours, then increase the temperature to 52-55°C and continue stirring for another 2.5 hours.

-

After the reaction is complete, perform a work-up procedure. This typically involves filtering to remove unreacted zinc, followed by extraction with an organic solvent like chloroform.

-

The aqueous layer is then basified (e.g., with saturated sodium bicarbonate solution to a pH of 9.0) and re-extracted with the organic solvent.

-

Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

After filtering off the drying agent, the solvent is removed by distillation.

-

The final product, 4-methoxyphenylethylamine, is purified by vacuum distillation.

Characterization of 4-Methoxyphenylethylamine

The identity and purity of the synthesized 4-MPEA are confirmed through various analytical techniques. The physical and spectroscopic properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [4][5][6] |

| Molecular Weight | 151.21 g/mol | [4][5][6][7] |

| Appearance | Colorless to slightly yellow liquid/oil | [8][9] |

| Boiling Point | 254-256 °C (at atmospheric pressure) | [5] |

| 138-140 °C (at 20 mmHg) | [5] | |

| Density | 1.031 g/mL (at 20 °C) | [5] |

| Refractive Index (n20/D) | 1.538 | [5] |

| CAS Number | 55-81-2 | [4][5] |

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.1 ppm), and the two ethylamine (B1201723) methylene (B1212753) groups (triplets or complex multiplets, ~2.7-3.0 ppm). |

| ¹³C NMR | Peaks for the methoxy carbon (~55 ppm), the two aliphatic carbons of the ethylamine chain, and the aromatic carbons, including the ipso-carbon attached to the methoxy group and the other distinct aromatic carbons. |

| IR Spectroscopy | Characteristic peaks include N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and strong C-O stretching of the methoxy group. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 151. Key fragmentation patterns would involve the loss of fragments from the ethylamine side chain. |

Biological Activity and Signaling Pathways

4-MPEA is a trace amine that acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[2][10] While it is a very-low-potency partial agonist at human TAAR1, its interactions are significant for modulating monoaminergic neurotransmission.[1] TAAR1 is expressed in brain regions associated with mood, cognition, and reward.[2]

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like 4-MPEA initiates a complex intracellular signaling cascade.[2][10]

-

G-Protein Dependent Pathway : Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

-

PKC Involvement : Evidence also suggests that TAAR1 signaling involves Protein Kinase C (PKC) activation.[10][11] This can occur through Gq protein coupling or via crosstalk from the PKA pathway.

-

Downstream Effects : Activated PKA and PKC phosphorylate various downstream targets. A key function is the modulation of monoamine transporters, such as the dopamine (B1211576) transporter (DAT).[12] Phosphorylation of DAT can lead to its internalization or even reverse its function, causing dopamine efflux.[12]

-

G-Protein Independent Pathway : TAAR1 can also signal through a β-arrestin2-dependent pathway, which involves the AKT/GSK-3β signaling cascade.[10]

This intricate signaling network allows trace amines to exert significant control over dopamine and serotonin (B10506) neuronal activity.[10]

References

- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. What are Trace amine receptor agonists and how do they work? [synapse.patsnap.com]

- 3. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]

- 4. 4-Methoxy-2-phenylethylamine(55-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 11. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAAR1 - Wikipedia [en.wikipedia.org]

3-Methoxyphenylethylamine chemical properties and analysis

An In-depth Technical Guide to the Chemical Properties and Analysis of 3-Methoxyphenylethylamine

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological interactions of 3-Methoxyphenylethylamine (3-MeO-PEA). The information is intended for researchers, scientists, and professionals in the field of drug development and neurochemistry.

Chemical and Physical Properties

3-Methoxyphenylethylamine is a substituted phenethylamine (B48288) characterized by a methoxy (B1213986) group at the meta position of the phenyl ring.[1][2] This structural feature influences its physicochemical properties and biological activity.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key chemical and physical properties of 3-Methoxyphenylethylamine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| CAS Number | 2039-67-0 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.038 g/mL at 25 °C | [4] |

| Boiling Point | 118-119 °C at 6 mmHg | [1][4] |

| Refractive Index | n20/D 1.538 | [4] |

| pKa (Predicted) | 9.96 ± 0.10 | [4] |

| Water Solubility | Insoluble | [4] |

| LogP (XLogP3-AA) | 1.6 | [5] |

| SMILES | COc1cccc(CCN)c1 | |

| InChIKey | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [2] |

Analytical Methodologies and Experimental Protocols

The identification and quantification of 3-Methoxyphenylethylamine are crucial for research and quality control. A variety of analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 3-MeO-PEA. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Dissolve a known quantity of the 3-MeO-PEA sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane).

-

For complex matrices (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic performance and mass spectral characteristics, though it is not always necessary.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the 3-MeO-PEA peak based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). Key fragments for 3-MeO-PEA include the molecular ion and characteristic fragments resulting from the loss of the amine group and rearrangements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of 3-MeO-PEA. Both ¹H and ¹³C NMR should be performed for complete characterization.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum. Key signals will correspond to the aromatic protons, the methylene (B1212753) protons of the ethyl chain, the amine protons, and the methoxy protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the connectivity of the molecule.

-

-

Data Analysis:

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to specific protons and carbons in the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-MeO-PEA.

Experimental Protocol: IR Analysis

-

Sample Preparation:

-

For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl, KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups in 3-MeO-PEA:

-

N-H stretching of the primary amine (around 3400-3300 cm⁻¹).

-

C-H stretching of the aromatic ring and alkyl chain (around 3100-2850 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).

-

C-O stretching of the ether group (around 1250-1000 cm⁻¹).

-

-

Biological Activity and Signaling Pathways

3-Methoxyphenylethylamine is structurally similar to endogenous neurotransmitters, which makes it a compound of interest in neuropharmacology.[1]

Mechanism of Action

3-MeO-PEA has been shown to be a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission. It has also demonstrated a very low affinity for serotonin (B10506) receptors.[2]

Hypothesized Signaling Pathway

The activation of TAAR1 by an agonist like 3-MeO-PEA is expected to initiate a signaling cascade.

Hypothesized Metabolic Pathway

Based on the metabolism of structurally related phenethylamines, it is hypothesized that 3-MeO-PEA is primarily metabolized by monoamine oxidase (MAO), likely MAO-B.[6] This would involve oxidative deamination to form an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.

Experimental Workflows

A logical workflow is essential for the reliable analysis of 3-Methoxyphenylethylamine.

Conclusion

3-Methoxyphenylethylamine is a compound with well-defined chemical properties that make it amenable to standard analytical techniques. Its biological activity, particularly its interaction with TAAR1, warrants further investigation for its potential applications in neuroscience and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers working with this molecule.

References

An In-depth Spectroscopic Guide to Methoxyphenylethylamine Isomers

This technical guide provides a comprehensive overview of the spectroscopic data for the ortho-, meta-, and para-isomers of methoxyphenylethylamine. Designed for researchers, scientists, and drug development professionals, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. Furthermore, it outlines the experimental protocols for acquiring this data and includes visualizations of the analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-methoxyphenylethylamine, 3-methoxyphenylethylamine, and 4-methoxyphenylethylamine, facilitating a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Proton | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |

| -OCH₃ | 3.81 (s) | 3.79 (s) | 3.78 (s) |

| -CH₂- (aliphatic) | 2.89 (t) | 2.88 (t) | 2.85 (t) |

| -CH₂-N (aliphatic) | 3.01 (t) | 2.99 (t) | 2.97 (t) |

| Aromatic H | 6.85-7.20 (m) | 6.75-7.25 (m) | 6.84 (d), 7.12 (d) |

| -NH₂ | 1.4 (br s) | 1.5 (br s) | 1.3 (br s) |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Carbon | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |

| -OCH₃ | 55.2 | 55.1 | 55.2 |

| -CH₂- (aliphatic) | 34.0 | 38.9 | 38.0 |

| -CH₂-N (aliphatic) | 42.5 | 42.9 | 42.9 |

| Aromatic C-O | 157.5 | 159.8 | 158.1 |

| Aromatic C-C | 127.9 | 141.2 | 131.9 |

| Aromatic C-H | 110.4, 120.7, 127.3, 130.2 | 111.9, 114.9, 121.5, 129.5 | 114.0, 129.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (in cm⁻¹)

| Vibrational Mode | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |

| N-H stretch (amine) | ~3360, ~3290 (two bands for primary amine) | ~3360, ~3290 | ~3350, ~3280 |

| C-H stretch (aromatic) | ~3060, ~3000 | ~3050, ~3000 | ~3025 |

| C-H stretch (aliphatic) | ~2930, ~2850 | ~2930, ~2850 | ~2930, ~2850 |

| C=C stretch (aromatic) | ~1600, ~1495 | ~1600, ~1490 | ~1610, ~1510 |

| N-H bend (amine) | ~1580 | ~1580 | ~1585 |

| C-O stretch (aryl ether) | ~1245 | ~1260 | ~1245 |

| C-N stretch (amine) | ~1030 | ~1040 | ~1035 |

| Out-of-plane C-H bend (aromatic substitution) | ~750 (ortho) | ~780, ~690 (meta) | ~830 (para) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern provides valuable information about the structure of the molecule.

Table 4: Key Mass Spectral Fragments (m/z)

| Isomer | Molecular Ion (M⁺) | Base Peak | Major Fragments |

| 2-Methoxyphenylethylamine | 151 | 121 | 91, 77, 30 |

| 3-Methoxyphenylethylamine | 151 | 121 | 91, 77, 30 |

| 4-Methoxyphenylethylamine | 151 | 121 | 91, 77, 30 |

The primary fragmentation pathway for all three isomers involves the benzylic cleavage to lose the ethylamine (B1201723) side chain, resulting in a stable methoxybenzyl cation at m/z 121. Further fragmentation of this ion can lead to the loss of a methyl radical to give a fragment at m/z 106, or the loss of carbon monoxide to give a fragment at m/z 93. The peak at m/z 30 corresponds to the [CH₂NH₂]⁺ fragment from the cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-dimensional proton NMR spectrum is acquired.

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon-13 NMR spectrum is acquired.

-

Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 512-2048 scans.

-

Data processing is similar to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is typically used at a standard energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy Experimental Workflow

FTIR Spectroscopy Experimental Workflow

GC-MS Experimental Workflow

Mechanism of Action of p-Methoxyphenylethylamine on Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxyphenylethylamine (p-MPEA), a naturally occurring phenethylamine (B48288) derivative, exerts its primary influence on the serotonergic system not through direct receptor agonism, but as a potent serotonin-releasing agent. This mechanism is central to its pharmacological profile, which includes the induction of the serotonin (B10506) syndrome, a condition resulting from excessive serotonergic activity in the central and peripheral nervous systems. While direct binding to serotonin receptors appears to be of low affinity, the downstream effects of increased synaptic serotonin levels lead to the activation of a wide array of serotonin receptor subtypes, contributing to its complex physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of p-MPEA on serotonin receptors, detailing its primary role as a serotonin releaser, its limited direct receptor interaction, and the resultant signaling cascades. Experimental protocols for key assays are provided to facilitate further research in this area.

Primary Mechanism of Action: Serotonin Release

The principal mechanism by which p-MPEA impacts the serotonergic system is by inducing the release of serotonin (5-HT) from presynaptic neurons. This action increases the concentration of serotonin in the synaptic cleft, making it available to bind to and activate postsynaptic serotonin receptors.

Evidence for Serotonin Release

Studies have demonstrated that p-MPEA selectively releases serotonin from synaptosomes.[1] In vivo, administration of p-MPEA leads to a significant increase in the brain concentrations of both serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1] This elevation in serotonin and its metabolite is a hallmark of compounds that promote serotonin release.

Inhibition of Serotonin Uptake

In addition to promoting release, p-MPEA has been shown to inhibit the reuptake of serotonin from the synapse.[1] By blocking the serotonin transporter (SERT), p-MPEA further prolongs the presence of serotonin in the synaptic cleft, amplifying its effects on postsynaptic receptors.

Interaction with Serotonin Receptors

Direct binding studies indicate that p-MPEA has a considerably lower affinity for serotonin receptors compared to other psychoactive phenethylamines.[1] One study utilizing a rat stomach fundus strip, a classical preparation for assessing serotonin receptor activity, reported a very low affinity for p-MPEA.

Quantitative Binding and Functional Data

Comprehensive quantitative data on the binding affinities (Ki) and functional potencies (EC50) of p-MPEA at specific serotonin receptor subtypes are limited in the publicly available literature. The primary focus of research has been on its serotonin-releasing properties. The table below summarizes the currently available information.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |

| 5-HT1A | Data not available | Data not available | Data not available |

| 5-HT2A | Data not available | Data not available | Data not available |

| 5-HT2C | Data not available | Data not available | Data not available |

| General 5-HT Receptors (Rat Stomach Fundus) | Low Affinity | Data not available | Data not available |

Note: The lack of specific quantitative data highlights a significant gap in the understanding of p-MPEA's direct receptor interactions and underscores the predominance of its serotonin-releasing mechanism.

Downstream Signaling Pathways

The physiological effects of p-MPEA are a consequence of the activation of various serotonin receptors by the released serotonin. Different serotonin receptor subtypes are coupled to distinct intracellular signaling cascades. The primary signaling pathways activated indirectly by p-MPEA are dependent on which receptors are stimulated by the increased synaptic serotonin.

-

5-HT1A Receptors (Gi/o-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

5-HT2A and 5-HT2C Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Figure 1. Primary mechanism of p-MPEA action and downstream signaling.

In Vivo Effects: The Serotonin Syndrome

A hallmark of p-MPEA's pharmacological profile is its ability to induce the "serotonin syndrome" in animal models.[1] This syndrome is a direct consequence of excessive serotonin release and subsequent overstimulation of central and peripheral serotonin receptors.

Behavioral Manifestations

The behavioral signs of serotonin syndrome induced by p-MPEA in mice include:

-

Lateral head weaving

-

Straub tail (stiff, erect tail)

-

Hindlimb abduction

-

Tremors

-

Hyperactivity

-

Reciprocal forepaw treading

-

Salivation

-

Piloerection

These behavioral effects can be attenuated by pretreatment with serotonin uptake blockers and serotonin receptor antagonists, further supporting the primary mechanism of serotonin release.[1]

Experimental Protocols

In Vitro Serotonin Release Assay from Synaptosomes

This protocol outlines a general method for measuring serotonin release from isolated nerve terminals (synaptosomes) induced by p-MPEA.

1. Preparation of Synaptosomes:

- Homogenize whole brain tissue from rodents in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

- Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Serotonin Loading:

- Pre-incubate the synaptosomes with a low concentration of radiolabeled serotonin (e.g., [3H]5-HT) to allow for uptake into the vesicles.

3. Release Assay:

- Wash the synaptosomes to remove excess unincorporated [3H]5-HT.

- Aliquot the loaded synaptosomes into tubes containing varying concentrations of p-MPEA or a vehicle control.

- Incubate for a short period (e.g., 5-10 minutes) at 37°C.

- Terminate the release by rapid filtration or centrifugation.

- Measure the amount of [3H]5-HT released into the supernatant and remaining in the synaptosomal pellet using liquid scintillation counting.

- Calculate the percentage of total [3H]5-HT released.

start [label="Start: Rodent Brain Tissue", shape=ellipse, fillcolor="#FBBC05"];

homogenize [label="Homogenize in\nSucrose Buffer"];

centrifuge1 [label="Low-Speed Centrifugation\n(1,000 x g)"];

supernatant1 [label="Collect Supernatant"];

centrifuge2 [label="High-Speed Centrifugation\n(12,000 x g)"];

pellet [label="Resuspend Synaptosomal Pellet"];

load [label="Load with [3H]5-HT"];

wash [label="Wash to Remove\nExcess [3H]5-HT"];

incubate [label="Incubate with p-MPEA"];

separate [label="Separate Supernatant\nand Pellet"];

measure [label="Measure Radioactivity"];

end [label="End: Calculate % Release", shape=ellipse, fillcolor="#FBBC05"];

start -> homogenize;

homogenize -> centrifuge1;

centrifuge1 -> supernatant1;

supernatant1 -> centrifuge2;

centrifuge2 -> pellet;

pellet -> load;

load -> wash;

wash -> incubate;

incubate -> separate;

separate -> measure;

measure -> end;

}

Figure 2. Workflow for in vitro serotonin release assay.

cAMP Functional Assay for Gs and Gi-Coupled Serotonin Receptors

This protocol provides a general framework for assessing the functional activity of compounds at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) and Gi-coupled (e.g., 5-HT1A) serotonin receptors by measuring changes in intracellular cAMP.

1. Cell Culture and Transfection:

- Culture a suitable host cell line (e.g., HEK293, CHO) that does not endogenously express the serotonin receptor of interest.

- Transfect the cells with a plasmid encoding the human serotonin receptor subtype.

- Select and expand a stable cell line expressing the receptor.

2. cAMP Assay:

- Seed the cells in a multi-well plate.

- For Gi-coupled receptors , pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.

- Add varying concentrations of the test compound (e.g., a known agonist as a positive control, and p-MPEA).

- Incubate for a defined period (e.g., 30 minutes) at 37°C.

- Lyse the cells to release intracellular cAMP.

- Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

3. Data Analysis:

- For Gs-coupled receptors , plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

- For Gi-coupled receptors , plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the IC50.

start [label="Start: Receptor-Expressing\nCell Line", shape=ellipse, fillcolor="#FBBC05"];

seed [label="Seed Cells in\nMulti-well Plate"];

forskolin [label="Add Forskolin\n(for Gi-coupled receptors)"];

compound [label="Add Test Compound"];

incubate [label="Incubate at 37°C"];

lyse [label="Lyse Cells"];

quantify [label="Quantify cAMP"];

analyze [label="Data Analysis\n(EC50/IC50)"];

end [label="End: Determine\nFunctional Potency", shape=ellipse, fillcolor="#FBBC05"];

start -> seed;

seed -> forskolin [style=dashed];

seed -> compound;

forskolin -> compound;

compound -> incubate;

incubate -> lyse;

lyse -> quantify;

quantify -> analyze;

analyze -> end;

}

Figure 3. General workflow for cAMP functional assays.

In Vivo Assessment of Serotonin Syndrome in Mice

This protocol describes a method for inducing and scoring the serotonin syndrome in mice following the administration of p-MPEA.

1. Animals and Housing:

- Use adult male mice (e.g., Swiss Webster) housed under standard laboratory conditions with ad libitum access to food and water.

- Allow animals to acclimate to the housing facility for at least one week prior to experimentation.

2. Drug Administration:

- Administer p-MPEA via intraperitoneal (i.p.) injection at a dose known to induce the serotonin syndrome (e.g., 50 mg/kg).[1]

- Administer a vehicle control (e.g., saline) to a separate group of animals.

3. Behavioral Observation:

- Immediately after injection, place each mouse individually into a clear observation chamber.

- Observe and score the presence and severity of the behavioral signs of serotonin syndrome (listed in section 4.1) at regular intervals (e.g., every 5-10 minutes) for a period of at least 60 minutes.

- A scoring system can be used where each sign is given a score (e.g., 0 for absent, 1 for present).

4. Data Analysis:

- Sum the scores for each animal at each time point to obtain a total serotonin syndrome score.

- Compare the scores between the p-MPEA-treated group and the vehicle-treated group using appropriate statistical methods.

Conclusion

The primary mechanism of action of p-methoxyphenylethylamine on the serotonergic system is the induction of serotonin release and the inhibition of its reuptake, leading to a significant increase in synaptic serotonin levels. This indirect action results in the activation of multiple postsynaptic serotonin receptors, culminating in the physiological and behavioral effects characteristic of the serotonin syndrome. Direct interaction with serotonin receptors appears to be of low affinity, although a more comprehensive quantitative analysis is required to fully elucidate this aspect of its pharmacology. Future research should focus on obtaining precise binding and functional data for p-MPEA at a range of serotonin receptor subtypes to provide a more complete understanding of its molecular interactions. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Pharmacological profile of methoxyphenylethylamine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Methoxyphenylethylamine Derivatives

Introduction

This compound derivatives represent a broad class of psychoactive compounds, many of which are recognized for their hallucinogenic or psychedelic properties. Structurally derived from the simple phenethylamine (B48288) backbone, these molecules feature methoxy (B1213986) (-OCH₃) groups on the phenyl ring, which significantly influences their pharmacological activity. The position and number of these methoxy groups, along with other substitutions on the phenyl ring, the alpha-carbon, or the amine, dictate the compound's affinity and efficacy at various neurotransmitter receptors. This guide provides a comprehensive overview of the pharmacological profile of these derivatives, focusing on their interactions with monoamine receptors and transporters, the resulting signaling pathways, and the structure-activity relationships that govern their effects. The primary focus is on derivatives with psychedelic potential, which predominantly act as agonists at the serotonin (B10506) 2A receptor (5-HT₂ₐ).

Pharmacodynamics: Receptor and Transporter Interactions

The principal mechanism of action for psychedelic this compound derivatives is their interaction with serotonin receptors, particularly the 5-HT₂ subfamily. However, their full pharmacological profile is characterized by a wider range of interactions with other monoamine receptors and transporters.

Serotonin Receptors

-

5-HT₂ₐ Receptor: This receptor is the primary target responsible for the psychedelic effects of these compounds. Most psychedelic phenethylamines are potent partial agonists at the 5-HT₂ₐ receptor.[1][2][3] The binding affinity (Ki) and functional potency (EC₅₀) at this receptor are critical determinants of a compound's hallucinogenic potential. For instance, derivatives with 2,5-dimethoxy substitutions, often referred to as the "2C" series, and their 2,4,5- or 2,4,6-trisubstituted counterparts, show moderate to high affinity for the 5-HT₂ₐ receptor, with Ki values often in the nanomolar range.[1][2][3] N-2-methoxybenzyl (NBOMe) substitution on these phenethylamines dramatically increases the binding affinity and potency at the 5-HT₂ₐ receptor.[4]

-

5-HT₂C Receptor: Many derivatives also exhibit significant affinity for the 5-HT₂C receptor.[1][2][5] This interaction may contribute to the modulation of dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, influencing the overall psychoactive effects. Generally, affinities at 5-HT₂C are comparable to or slightly lower than those at 5-HT₂ₐ.[3]

-

5-HT₂B Receptor: Activation of the 5-HT₂B receptor is a key concern in drug development due to its association with cardiac valvulopathy. Many psychedelic phenethylamines also activate this receptor.[3] The relative potency at 5-HT₂ₐ versus 5-HT₂B is an important parameter for assessing the safety profile of novel compounds.

-

5-HT₁ₐ Receptor: Affinity for the 5-HT₁ₐ receptor is generally moderate to low for most this compound derivatives.[1][2][3] Phenethylamines tend to bind more strongly to this receptor compared to their alpha-methylated (amphetamine) analogs.[3]

Adrenergic, Dopaminergic, and TAAR1 Receptors

-

Adrenergic Receptors: Some this compound derivatives show affinity for α₁ₐ and α₂ₐ adrenergic receptors, typically in the submicromolar to micromolar range.[1][5] This interaction may contribute to the stimulant-like, sympathomimetic effects (e.g., increased heart rate and blood pressure) observed with these compounds.

-

Dopamine Receptors: Interaction with dopamine D₂ receptors is generally weak for this class of compounds.[2][6]

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is another important target. Phenethylamine derivatives often bind more potently to TAAR1 than their amphetamine counterparts.[2][3] TAAR1 activation can modulate the activity of dopamine and serotonin systems, suggesting a role in the overall pharmacological effects.

Monoamine Transporters

Unlike amphetamine, which is a potent releaser of dopamine and norepinephrine, psychedelic methoxyphenylethylamines generally show low affinity for and activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][7] This distinguishes their primary mechanism from that of classical stimulants.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) for representative this compound derivatives at key human (h) receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxy-Phenethylamine (2C) Derivatives.

| Compound | 4-Substituent | h5-HT₂ₐ | h5-HT₂C | h5-HT₁ₐ |

|---|---|---|---|---|

| 2C-H | -H | 1700 | 4000 | >10000 |

| 2C-D | -CH₃ | 130 | 1100 | 2700 |

| 2C-E | -CH₂CH₃ | 40 | 390 | 4400 |

| 2C-I | -I | 8 | 130 | 6700 |

| 2C-B | -Br | 16 | 170 | 5600 |

Data compiled from Kolaczynska et al. (2019) and Rickli et al. (2015).[2][4]

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Ψ-2C Derivatives.

| Compound | Substitution Pattern | h5-HT₂ₐ | h5-HT₂C | h5-HT₁ₐ | hα₁ₐ | hα₂ₐ |

|---|---|---|---|---|---|---|

| Mescaline | 3,4,5-Trimethoxy | 1200 | 9900 | 6700 | >10000 | 1200 |

| Ψ-2C-O-3 | 2,6-Dimethoxy-4-propoxy | 12 | 110 | 1100 | 990 | 280 |

| Ψ-2C-O-16 | 2,6-Dimethoxy-4-(2-fluoroethoxy) | 8 | 170 | 1900 | 670 | 360 |

Data compiled from Luethi et al. (2022) and Luethi et al. (2021).[1][5]

Table 3: Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT) at h5-HT₂ₐ Receptor.

| Compound | EC₅₀ (nM) | Efficacy (%) |

|---|---|---|

| 2C-I | 150 | 83 |

| 2C-B | 130 | 83 |

| 25I-NBOMe | 0.04 | 100 |

| Ψ-2C-O-3 | 32 | 84 |

Data compiled from Kolaczynska et al. (2019), Rickli et al. (2015), and Luethi et al. (2021).[1][2][4]

Structure-Activity Relationships (SAR)

-

Ring Substituents: The psychedelic activity is highly dependent on the substitution pattern. The 2,5-dimethoxy pattern is a common feature. Adding a bulky, lipophilic substituent at the 4-position generally increases affinity and potency at 5-HT₂ₐ and 5-HT₂C receptors.[2][3]

-

Alpha-Methylation: The addition of an α-methyl group (transforming a phenethylamine into an amphetamine) often reduces affinity for 5-HT₁ₐ receptors and TAAR1 but can have variable effects on 5-HT₂ receptors.[3]

-

N-Substitution: Adding a 2-methoxybenzyl (NBOMe) group to the nitrogen atom drastically increases affinity and efficacy at the 5-HT₂ₐ receptor, often by several orders of magnitude, transforming moderate-affinity ligands into highly potent agonists.[4] This substitution, however, reduces binding to 5-HT₁ₐ receptors and TAAR1.[4]

Signaling Pathways

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a complex downstream signaling cascade. This is believed to be central to the neuroplastic and therapeutic effects of these compounds.

References

- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (commonly known as 2C-B) in rat models. The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Quantitative Analysis of 2C-B Metabolism in Rats

The in vivo metabolism of 2C-B in rats leads to a variety of metabolites excreted in urine and feces. The primary metabolic pathways involve O-demethylation, N-acetylation, and oxidative deamination. A study by Kanamori et al. (2003) provides a detailed quantitative analysis of the excretory profile of 2C-B and its metabolites in male Wistar rats following a 10 mg/kg oral administration. The data from this study is summarized in the tables below.

Table 1: Urinary Excretion of 2C-B and its Metabolites in Rats (0-48 hours post-administration) [1]

| Metabolite | % of Administered Dose (Mean ± S.D.) |

| 5-O-desmethyl-N-acetyl-2C-B | 13.2 ± 2.1 |

| 2-O-desmethyl-N-acetyl-2C-B | 5.8 ± 0.9 |

| 2-O-desmethyl-2C-B | 3.5 ± 0.6 |

| 4-bromo-2,5-dimethoxyphenylacetic acid | 1.9 ± 0.3 |

| 5-O-desmethyl-2C-B | 1.2 ± 0.2 |

| 2-(4-bromo-2,5-dimethoxyphenyl)ethanol | 0.8 ± 0.1 |

| 4-bromo-2,5-dimethoxyphenethylamine (Unchanged) | 0.2 ± 0.0 |

Table 2: Fecal Excretion of 2C-B Metabolites in Rats (0-48 hours post-administration) [1]

| Metabolite | % of Administered Dose (Mean ± S.D.) |

| 5-O-desmethyl-N-acetyl-2C-B | 1.7 ± 0.3 |

| 2-O-desmethyl-N-acetyl-2C-B | 0.7 ± 0.1 |

Note: Data represents the mean ± S.D. of four rats. The total recovery of the administered dose in urine and feces was approximately 30%.[1]

Metabolic Pathways of 2C-B in Rats

The metabolism of 2C-B in rats primarily follows two distinct pathways:

-

Pathway 1: Oxidative Deamination. This pathway involves the deamination of the ethylamine (B1201723) side chain to form an aldehyde intermediate. This intermediate is then either oxidized to a carboxylic acid or reduced to an alcohol.[2]

-

Pathway 2: O-demethylation and N-acetylation. This pathway involves the removal of a methyl group from one of the methoxy (B1213986) groups on the phenyl ring, followed by the acetylation of the primary amine.[2]

The following diagram illustrates the major metabolic transformations of 2C-B in rats.

Experimental Protocols

The following section details a typical experimental protocol for studying the in vivo metabolism of 2C-B in a rat model, based on methodologies described in the scientific literature.[1][2]

Animal Model and Housing

-

Species: Male Wistar rats.

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: Rats are acclimatized to the housing conditions for a suitable period before the experiment.

Drug Administration

-

Compound: 4-bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B HCl).

-

Dose: 10 mg/kg body weight.

-

Route of Administration: Oral gavage.

-

Vehicle: The compound is typically dissolved in sterile water or saline for administration.

Sample Collection

-

Urine and Feces: Samples are collected at specified intervals, typically 0-24 hours and 24-48 hours post-administration.

-

Storage: Collected samples are stored frozen at -20°C or lower until analysis.

Sample Preparation and Extraction

-

Enzymatic Hydrolysis: To analyze for conjugated metabolites, urine samples are often treated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.

-

Liquid-Liquid Extraction:

-

The hydrolyzed urine sample is made alkaline (e.g., with NaOH).

-

The sample is extracted with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

-

The organic layer is separated, and the aqueous layer is acidified (e.g., with HCl).

-

The acidified aqueous layer is then re-extracted with an organic solvent to isolate acidic metabolites.

-

The organic extracts are evaporated to dryness.

-

Derivatization and GC-MS Analysis

-

Derivatization: The dried extracts are derivatized to improve the volatility and chromatographic properties of the metabolites. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which forms trifluoroacetyl (TFA) derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A capillary column suitable for drug analysis, such as a DB-5MS (5% diphenyl-95% dimethylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different metabolites, for example, starting at 60°C and ramping up to 280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Both full scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification can be used.

-

The following diagram outlines the general experimental workflow for a 2C-B metabolism study in rats.

Conclusion

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats is a complex process involving multiple enzymatic pathways. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers investigating the pharmacokinetics and metabolic fate of this and related psychoactive compounds. Further research is warranted to fully elucidate the roles of specific enzyme systems and to explore potential species differences in metabolism, which is crucial for extrapolating these findings to human toxicology and pharmacology.

References

The Genesis of a New Psychedelic Era: A Technical Guide to the Discovery and History of Methoxyphenylethylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of methoxyphenylethylamine compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the pioneering work of Dr. Alexander Shulgin and the subsequent exploration of these novel psychoactive substances. A significant focus is placed on the structure-activity relationships, particularly concerning the 2C series of compounds. This guide compiles quantitative pharmacological data, outlines detailed experimental protocols for synthesis and analysis, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Introduction: The Dawn of the 2C Series

The story of this compound compounds is inextricably linked with the work of American chemist and pharmacologist Dr. Alexander "Sasha" Shulgin. His systematic exploration of phenethylamine (B48288) derivatives in the 1970s and 1980s led to the synthesis and bioassay of hundreds of novel psychoactive compounds.[1] Shulgin's meticulous documentation, most notably in his book PiHKAL (Phenethylamines I Have Known and Loved), laid the groundwork for much of the modern understanding of these substances.[2][3]

The term "2C" was coined by Shulgin to denote the two carbon atoms between the phenyl ring and the amino group, a core feature of these phenethylamines.[2] The defining characteristic of the 2C series is the presence of methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring.[4] This specific substitution pattern was found to be crucial for their psychedelic activity.

A Legacy of Discovery: Key Historical Milestones

While some this compound compounds were known to exist in nature, such as 4-methoxyphenethylamine (B56431) (4-MPEA) found in peyote and other cacti, their psychoactive potential was largely unexplored.[5] The systematic synthesis and evaluation of these compounds began in earnest with Shulgin's work.

-

1974: Alexander Shulgin synthesizes 4-bromo-2,5-dimethoxyphenethylamine (B3395496), which he names 2C-B.[5] This compound would become one of the most well-known and widely studied members of the 2C family.

-

1970s-1980s: Shulgin and his colleagues synthesize and bioassay a wide array of 2C compounds, varying the substituent at the 4-position of the phenyl ring. This period saw the creation of 2C-E, 2C-I, 2C-T-2, and 2C-T-7, among others.[4]

-

1991: The publication of PiHKAL brings widespread attention to the 2C series and other phenethylamines, providing detailed synthesis instructions and subjective effect descriptions.[2][3] This publication was a watershed moment, making information about these compounds accessible to a broader scientific and public audience.

-

Post-PiHKAL Era: Following the book's publication, interest in the 2C compounds grew within the scientific community and, concurrently, in recreational drug scenes. This led to increased research into their pharmacology and toxicology, as well as their scheduling as controlled substances in many countries.

Core Pharmacology: The Serotonin (B10506) 5-HT2A Receptor

The primary mechanism of action for the psychedelic effects of this compound compounds is their interaction with the serotonin 5-HT2A receptor.[6] These compounds act as partial agonists at this receptor, meaning they bind to and activate it, but not to the same full extent as the endogenous ligand, serotonin.

Signaling Cascade

Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a complex intracellular signaling cascade. This ultimately leads to the modulation of neuronal activity in brain regions associated with perception, cognition, and mood. The key steps in this pathway are outlined below.

Caption: 5-HT2A Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of this compound compounds, providing a basis for comparison of their potency and efficacy.

Table 1: 5-HT2A Receptor Binding Affinities (Ki)

| Compound | 4-Substituent | Ki (nM) | Radioligand | Receptor Source | Reference |

| 2C-C | -Cl | 23.9 | [¹²⁵I]DOI | HEK cells expressing human 5-HT2A | [6] |

| 2C-B | -Br | 8.6 | [³H]ketanserin | Human 5-HT2A | [6] |

| 2C-O-2 | -OCH₂CH₃ | 8-1000 | N/A | Human 5-HT2A | [2] |

| 2C-O-21 | -O(CH₂)₂₀CH₃ | 1700 | N/A | Human 5-HT2A | [2] |

| N-Methyl-2C-B | -Br | 2.9 | [¹²⁵I]DOI | Serotonin 5-HT2A | [6] |

| N-Methyl-2C-B | -Br | 380 | [³H]ketanserin | Serotonin 5-HT2A | [6] |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy

| Compound | EC50 (nM) | Efficacy (% of 5-HT max response) | Receptor Source | Reference |

| 2C-B | 1.2 | 101% | Human 5-HT2A | [7] |

| 2C-O Derivatives | 16-2600 | 30-84% | Human 5-HT2A | [2] |

| 3C-O Derivatives | 2-990 | 47-95% | Human 5-HT2A | [2] |

| 25D-NBOMe | 0.5-1.5 | 85.9-95.1% | Recombinant 5-HT2A | [1] |

| 25E-NBOMe | 0.5-1.5 | 85.9-95.1% | Recombinant 5-HT2A | [1] |

| 25I-NBOH | 0.5-1.5 | 85.9-95.1% | Recombinant 5-HT2A | [1] |

Table 3: Pharmacokinetic Parameters of 2C-B

| Species | Route | Dose | Tmax | Cmax | t1/2 | Reference |

| Human | Oral | 20 mg | 2.43 h | 3.31 ng/mL | 1.2-2.5 h | [7] |

| Human | Oral | 30 mg | 2.3 h | 5.4 ng/mL | 1.2-2.5 h | [7] |

| Rat | Subcutaneous | 50 mg/kg | 0.5 h (serum) | 2250 ± 266 ng/mL (serum) | 1.1 h | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound compounds.

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The following protocol is a summary of the synthesis described by Alexander Shulgin in PiHKAL.

-

Nitrostyrene (B7858105) Formation: A solution of 2,5-dimethoxybenzaldehyde (B135726) in nitromethane (B149229) is treated with anhydrous ammonium (B1175870) acetate (B1210297) and heated. The excess nitromethane is removed under vacuum, and the resulting crude 2,5-dimethoxy-β-nitrostyrene is purified.

-

Reduction to Phenethylamine: The nitrostyrene is reduced to the corresponding phenethylamine. A common method involves the use of a reducing agent such as lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran.

-

Bromination: The resulting 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring.

-

Isolation and Purification: The hydrobromide salt of 2C-B precipitates and is collected. For further purification, the salt is dissolved in water, basified, and the free base is extracted with an organic solvent. The solvent is removed, and the residue can be distilled. The hydrochloride salt can be formed by dissolving the free base in an aqueous acidic solution and adding concentrated hydrochloric acid.

Caption: Synthesis Workflow for 2C-B.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound.[6][10]

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor (e.g., from transfected HEK293 or CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Calcium Flux Assay for 5-HT2A Receptor Functional Activity

This assay measures the increase in intracellular calcium following receptor activation, providing a measure of the functional potency (EC50) and efficacy of a compound.[5][11]

-

Cell Culture and Plating: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1) is cultured and seeded into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Compound Addition: Varying concentrations of the test compound are added to the wells. For antagonist screening, cells are pre-incubated with the antagonist before the addition of a 5-HT2A agonist.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is established before the automated addition of a 5-HT2A agonist (for antagonist mode) or buffer (for agonist mode). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data are used to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be calculated.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Theoretical Studies on the Molecular Structure of Methoxyphenylethylamine

Abstract: Methoxyphenylethylamine (MPEA), existing as ortho-, meta-, and para-isomers, is a class of compounds with significant relevance in neuroscience and pharmacology. The molecular structure and conformational flexibility of these molecules are critical determinants of their biological activity, influencing how they interact with physiological targets. This technical guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the complex structural landscape of MPEA. We detail the application of quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, and outline the protocols for conformational analysis. Key findings from high-resolution spectroscopic studies, which serve as benchmarks for theoretical models, are presented. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for the computational analysis of flexible biomolecules like MPEA.

Introduction

Phenethylamines are a broad class of neurotransmitters and psychoactive compounds. The addition of a methoxy (B1213986) group to the phenyl ring, creating this compound (MPEA), introduces further complexity and modulates biological function. The position of this methoxy group (ortho, meta, or para) significantly influences the molecule's electronic properties and steric profile.

The inherent flexibility of the ethylamine (B1201723) side chain, coupled with rotations around the phenyl-oxygen and oxygen-methyl bonds, gives rise to a rich conformational landscape. Each stable conformer possesses a unique three-dimensional structure and energy, and the distribution of these conformers can dictate the molecule's overall biological effect. Theoretical studies are indispensable for mapping this landscape, as they can predict the geometries, relative energies, and spectroscopic properties of each conformer, providing insights that are often difficult to obtain through experimental means alone.

This guide will focus on the computational workflows and theoretical underpinnings used to study the molecular structure of MPEA, with a particular emphasis on the well-studied para-isomer (p-MPEA).

Theoretical Methodologies for Structural Analysis

The study of flexible molecules like MPEA relies on a synergistic combination of computational chemistry and experimental validation. Quantum chemical calculations are at the core of these theoretical investigations.

Quantum Chemical Calculations

Quantum mechanics (QM) provides the most accurate theoretical framework for describing molecular structures and energies. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to balance accuracy with computational cost.[1]

-

Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP are popular for their efficiency and accuracy with organic molecules.[2]

-

Ab Initio Methods: Post-Hartree-Fock methods, such as MP2, provide a higher level of theory by more explicitly accounting for electron correlation.[1] These are often used for benchmarking and for systems where DFT may be inadequate.

-

Basis Sets: The choice of basis set (e.g., 6-31G(d), cc-pVTZ) determines the flexibility of the mathematical functions used to represent atomic orbitals and is crucial for obtaining accurate results.

The typical workflow for a QM calculation is illustrated below.

References

The Neurochemical Profile of para-Methoxyphenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-methoxyphenylethylamine (p-MPEA), a naturally occurring phenethylamine (B48288) derivative, exhibits a complex neurochemical profile characterized by its interactions with monoamine systems. This technical guide provides a comprehensive overview of the current understanding of p-MPEA's effects on neurotransmitter release, receptor binding, and enzymatic metabolism. Quantitative data from various in vitro and in vivo studies are summarized in detailed tables to facilitate comparative analysis. Furthermore, this guide outlines the experimental methodologies employed in key studies and presents visual representations of the signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Para-methoxyphenylethylamine (p-MPEA), also known as 4-methoxyphenethylamine, is a trace amine found in various plant species and has been identified in human urine.[1] Its structural similarity to endogenous monoamines such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) suggests a potential for interaction with the complex network of neurotransmitter systems in the central nervous system. Understanding the detailed neurochemical effects of p-MPEA is crucial for elucidating its physiological roles and assessing its therapeutic or toxicological potential. This guide synthesizes the available scientific literature to provide an in-depth technical overview of its pharmacology.

Interaction with Monoamine Systems

The primary neurochemical effects of p-MPEA are centered on its ability to modulate serotonergic and catecholaminergic pathways. This includes direct actions on neurotransmitter release and reuptake, as well as interactions with specific receptor subtypes.

Serotonergic System

p-MPEA demonstrates a significant impact on the serotonin (5-HT) system, primarily through its action as a serotonin releasing agent.[1][2] In vivo studies in mice have shown that administration of p-MPEA induces a "serotonin syndrome," a constellation of behaviors associated with excessive serotonergic activity.[2][3] This effect is attributed to its ability to selectively release 5-HT from presynaptic nerve terminals.[2][3] Furthermore, p-MPEA has been shown to inhibit the uptake of 5-HT from synaptosomes.[2]

While p-MPEA's primary mechanism of serotonergic modulation appears to be through release and uptake inhibition, its direct affinity for serotonin receptors is comparatively low.[1][2]

Catecholaminergic Systems

In addition to its effects on the serotonin system, p-MPEA also interacts with the norepinephrine and dopamine systems. It has been identified as a norepinephrine releasing agent in vitro.[1] Its activity as a dopamine reuptake inhibitor is considered to be very weak.[1]

Receptor and Transporter Binding Affinities

The interaction of p-MPEA with various receptors and transporters has been quantified in several studies. The following tables summarize the available quantitative data on its binding affinities (Ki) and functional potencies (IC50, EC50, A2).

| Receptor/Transporter | Ligand | Assay Type | Species | Tissue/System | Ki (nM) | IC50 (nM) | EC50 (nM) | A2 (nM) | Reference(s) |

| Serotonin Receptors | p-MPEA | Functional Assay | Rat | Stomach Fundus Strip | 7,940 | [1] | |||

| Trace Amine-Associated Receptor 1 (TAAR1) | p-MPEA | Functional Assay | Human | 5,980 (Partial Agonist) | [1] |

Table 1: Receptor and Transporter Binding and Functional Data for p-MPEA

Note: A higher A2 value indicates lower antagonist potency. EC50 represents the concentration for half-maximal effective response.

Metabolism by Monoamine Oxidase

p-MPEA is a substrate for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of monoamine neurotransmitters.[1] Specifically, it is metabolized by MAO-B.[1] This rapid metabolism is thought to contribute to its overall in vivo activity and duration of action.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Receptor Binding Assays

-

Objective: To determine the affinity of p-MPEA for various monoamine receptors.

-

General Protocol:

-

Membrane Preparation: Homogenization of brain tissue (e.g., rat frontal cortex) or cultured cells expressing the receptor of interest, followed by centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (p-MPEA).

-

Separation: Rapid filtration of the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Neurotransmitter Release Assays

-

Objective: To measure the ability of p-MPEA to evoke the release of monoamine neurotransmitters from neuronal preparations.

-

In Vitro Protocol (Synaptosomes):

-

Synaptosome Preparation: Isolation of synaptosomes (resealed nerve terminals) from brain tissue by differential centrifugation.

-

Loading: Incubation of synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for its uptake into the vesicles.

-

Superfusion: Continuous superfusion of the loaded synaptosomes with a physiological buffer.

-

Stimulation: Introduction of p-MPEA into the superfusion buffer to induce neurotransmitter release.

-

Fraction Collection: Collection of the superfusate in timed fractions.

-

Quantification: Measurement of the radioactivity in each fraction to determine the amount of neurotransmitter released over time.

-

-

In Vivo Protocol (Microdialysis):

-

Probe Implantation: Stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal.

-

Perfusion: Continuous perfusion of the probe with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collection of the dialysate, which contains extracellular fluid from the surrounding brain tissue.

-

Drug Administration: Administration of p-MPEA (e.g., systemically or via reverse dialysis through the probe).

-

Analysis: Quantification of neurotransmitter levels in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory potency of p-MPEA on MAO-A and MAO-B activity.

-

General Protocol:

-

Enzyme Source: Preparation of a source of MAO, such as mitochondrial fractions from liver or brain tissue.

-

Incubation: Incubation of the enzyme source with a specific substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) in the presence of varying concentrations of the test inhibitor (p-MPEA).

-

Reaction Termination: Stopping the enzymatic reaction after a defined period.

-

Product Quantification: Measurement of the product of the enzymatic reaction (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) using spectrophotometry or fluorometry.

-

Data Analysis: Calculation of the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: p-MPEA's primary mechanism of action on the serotonergic system.

Caption: p-MPEA-mediated activation of the TAAR1 signaling cascade.

Caption: A generalized workflow for in vivo microdialysis experiments.

Conclusion

Para-methoxyphenylethylamine exhibits a multifaceted neurochemical profile, primarily characterized by its ability to induce the release and inhibit the reuptake of serotonin, and to a lesser extent, norepinephrine. Its direct interaction with monoamine receptors appears to be of low affinity, with the notable exception of its partial agonist activity at the trace amine-associated receptor 1. The metabolism of p-MPEA by MAO-B is a key determinant of its in vivo pharmacokinetics.

The data and methodologies presented in this guide provide a foundational understanding of the neurochemical effects of p-MPEA. Further research is warranted to fully elucidate its receptor binding profile across a wider range of subtypes and to explore the functional consequences of its interaction with TAAR1 in greater detail. Such studies will be invaluable for a comprehensive assessment of its physiological and potential therapeutic roles.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Frontiers | Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? [frontiersin.org]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine, a compound of interest in medicinal chemistry and related fields. The following sections outline various synthetic routes, present key data in a structured format, and offer step-by-step methodologies for the preparation of this compound.

Application Notes

2-(4-methoxyphenyl)-1-methylethylamine, also known as para-methoxyamphetamine (PMA), is a phenylisopropylamine derivative. Its synthesis is of interest to researchers exploring the structure-activity relationships of psychoactive compounds and developing new therapeutic agents. Several synthetic routes to this compound have been established, with the most common methods involving the reductive amination of a corresponding ketone or aldehyde. The choice of synthetic route can be influenced by factors such as the desired stereochemistry, available starting materials, and required purity of the final product.

The primary precursors for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine are 4-methoxyphenylacetone (B17817) and 4'-methoxyacetophenone (B371526). The Leuckart reaction, a classic method for reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) to convert these ketones into the target amine.[1][2] Alternative reductive amination procedures may employ reducing agents like sodium cyanoborohydride in the presence of an ammonia (B1221849) source.[3] For the synthesis of enantiomerically pure forms of the amine, starting materials such as L- or D-tyrosine can be utilized, involving a multi-step process.[4]

Key Synthetic Approaches:

-

Reductive Amination of 4-methoxyphenylacetone (Leuckart Reaction): This is a widely cited method involving the reaction of 4-methoxyphenylacetone with ammonium formate at high temperatures.[1][5] The reaction proceeds via an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine.[5]

-

Reductive Amination of 4'-methoxyacetophenone: This method utilizes a different starting ketone and can be performed under milder conditions using reagents such as sodium cyanoborohydride and ammonium acetate (B1210297) in methanol (B129727).[3]

-

Synthesis from Tyrosine: This route allows for the preparation of optically active 2-(4-methoxyphenyl)-1-methylethylamine. The synthesis starts from either L- or D-tyrosine and involves a series of chemical transformations to build the desired molecule with a specific stereochemistry.[4]

-

Horner-Wadsworth-Emmons Synthesis: This approach begins with p-anisaldehyde and involves an olefination reaction followed by a Hoffmann degradation to yield the target amine.[6]